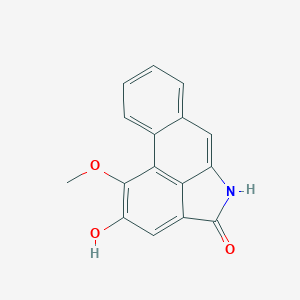

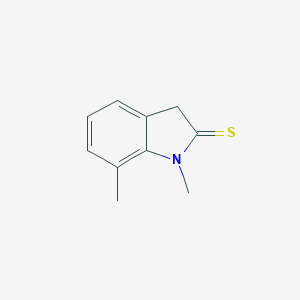

![molecular formula C₂₇H₄₄O₃ B132092 (6R)-6-[(1R,4E,7aR)-4-{2-[(1Z,5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol CAS No. 77733-16-5](/img/structure/B132092.png)

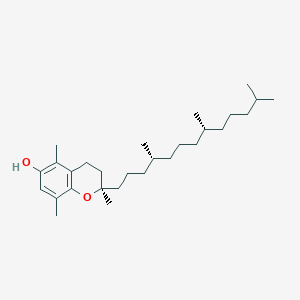

(6R)-6-[(1R,4E,7aR)-4-{2-[(1Z,5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol

Overview

Description

23S, 25-Dihydroxyvitamin D3, also known as 23, 25-dihydroxycholecalciferol, belongs to the class of organic compounds known as vitamin d and derivatives. Vitamin D and derivatives are compounds containing a secosteroid backbone, usually secoergostane or secocholestane. 23S, 25-Dihydroxyvitamin D3 is considered to be a practically insoluble (in water) and relatively neutral molecule. 23S, 25-Dihydroxyvitamin D3 has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 23S, 25-dihydroxyvitamin D3 is primarily located in the membrane (predicted from logP) and cytoplasm.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Carbapentopyranoses : A study by Cossy et al. (1995) demonstrates the use of photoinduced electron transfer for the synthesis of C-alpha-D-galactopyranosides of carbapentopyranoses, which is a method applicable in the synthesis of complex organic compounds like the one (Cossy, Ranaivosata, Bellosta, Ancerewicz, Ferritto, & Vogel, 1995).

Novel Conformationally Locked Carbocyclic Nucleosides : Hřebabecký et al. (2006) explored the synthesis of novel carbocyclic nucleosides, which are structurally related to the compound . These nucleosides are significant in medicinal chemistry and drug design (Hřebabecký, Masojídková, Dračínský, & Holý, 2006).

Asymmetric Reactions in Organic Synthesis : Engler et al. (1999) investigated asymmetric reactions of benzoquinones with styrenyl systems, relevant for the stereoselective synthesis of complex molecules similar to the compound (Engler, Letavic, Iyengar, LaTessa, & Reddy, 1999).

Biological and Medicinal Research

Antibacterial Properties : Wanibuchi et al. (2018) found that indene compounds synthetically derived from vitamin D, which are structurally related to the compound , exhibit selective antibacterial action against Helicobacter pylori, suggesting potential medical applications (Wanibuchi, Hosoda, Ihara, Tajiri, Sakai, Masui, Takahashi, Hirai, & Shimomura, 2018).

Potential Inhibitors of HIV : Rosenquist Å et al. (1996) synthesized enantiomerically pure bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines, which bear resemblance to the compound , as potential inhibitors of HIV (Rosenquist Å, Kvarnström, Classon, & Samuelsson, 1996).

Mechanism of Action

Target of Action

The primary target of 23,25-Dihydroxyvitamin D3, also known as 1,25-dihydroxyvitamin D3 [1,25(OH)2D3], is the Vitamin D Receptor (VDR) . VDR is a nuclear receptor that regulates gene expression when bound with its ligand, 1,25(OH)2D3 . This receptor-ligand complex can regulate the expression of hundreds of genes involved in various biological functions .

Mode of Action

1,25(OH)2D3 interacts with its target, the VDR, by binding to it. This binding forms a complex that translocates into the nucleus and dimerizes with the retinoid-X receptor (RXR) . This heterodimer then interacts with vitamin D response elements (VDRE) in the promoter regions of target genes, thereby regulating their expression . This interaction results in a wide spectrum of biological processes, including defense against cancer and infections, and the maintenance of tissue and organ functions .

Biochemical Pathways

The metabolism of 23,25-Dihydroxyvitamin D3 involves a series of hydroxylation steps. The first hydroxylation occurs in the liver, producing 25-hydroxyvitamin D3 (25(OH)D3). The second hydroxylation happens in the kidneys, yielding the active form, 1,25-dihydroxyvitamin D3 . These reactions are catalyzed by mitochondrial cytochrome P450s . The active form, 1,25(OH)2D3, can be inactivated by CYP24A1, a major vitamin D inactivating enzyme .

Pharmacokinetics

The pharmacokinetics of 23,25-Dihydroxyvitamin D3 involves its absorption, distribution, metabolism, and excretion (ADME). It is absorbed in the gastrointestinal tract or synthesized in the skin by direct ultraviolet (UV) irradiation . After its synthesis, it undergoes hydroxylation in the liver and kidneys to form the active hormone . The absorption of vitamin D is increased when taken with high-fat foods . The active form, 1,25(OH)2D3, is tightly regulated by CYP24A1, which catalyzes the hydroxylation at C-24 and C-23, producing biologically inactive calcitroic acid .

Result of Action

The action of 23,25-Dihydroxyvitamin D3 results in various molecular and cellular effects. It plays a crucial role in regulating bone growth, maintaining calcium and phosphate homeostasis, modulating immune function , and potentially reducing cell proliferation through various mechanisms . It also influences growth, cellular differentiation, and proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 23,25-Dihydroxyvitamin D3. Sunlight, specifically UVB radiation, is essential for the synthesis of vitamin D3 in the skin . Dietary factors, such as fat intake, can also affect the absorption of vitamin D . Genetic factors, including polymorphisms in genes related to vitamin D metabolism, can influence the individual’s response to vitamin D supplementation .

properties

IUPAC Name |

(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-18-8-11-22(28)16-21(18)10-9-20-7-6-14-27(5)24(12-13-25(20)27)19(2)15-23(29)17-26(3,4)30/h9-10,19,22-25,28-30H,1,6-8,11-17H2,2-5H3/b20-9+,21-10-/t19-,22-,23?,24-,25?,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBPQHSRTHJMLM-UXHBOMOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(CC(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(CC(C)(C)O)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 23S,25-dihydroxyvitamin D3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

(6R)-6-[(1R,4E,7aR)-4-{2-[(1Z,5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol | |

CAS RN |

77733-16-5 | |

| Record name | 23S,25-dihydroxyvitamin D3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyridine](/img/structure/B132010.png)

![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B132036.png)